molecular formula C13H11BrO2 B14070685 2-(Benzyloxy)-3-bromophenol

2-(Benzyloxy)-3-bromophenol

Cat. No.: B14070685
M. Wt: 279.13 g/mol
InChI Key: XBHUDRXMLYVAPK-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-bromophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyloxy group and a bromine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-bromophenol typically involves the bromination of 2-(Benzyloxy)phenol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction conditions are generally mild, and the product is obtained in good yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-3-bromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Benzyloxy)-3-bromophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-bromophenol involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the bromine atom can form halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 2-(Benzyloxy)-3-bromophenol is unique due to the presence of both a benzyloxy group and a bromine atom on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

3-bromo-2-phenylmethoxyphenol

InChI

InChI=1S/C13H11BrO2/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8,15H,9H2

InChI Key

XBHUDRXMLYVAPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)O

Origin of Product

United States

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